molecular formula C10H12ClNO B1630712 3-(2-Chlorophenyl)morpholine CAS No. 1017418-57-3

3-(2-Chlorophenyl)morpholine

Cat. No.: B1630712
CAS No.: 1017418-57-3
M. Wt: 197.66 g/mol
InChI Key: PNOWMAVKTXSVRY-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)morpholine is a heterocyclic organic compound that features a morpholine ring substituted with a 2-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chlorophenyl)morpholine typically involves the reaction of 2-chloroaniline with ethylene oxide under basic conditions to form the intermediate 2-(2-chlorophenyl)ethanolamine. This intermediate is then cyclized to form the morpholine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Chlorophenyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(2-Chlorophenyl)morpholine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    3-(2-Bromophenyl)morpholine: Similar structure but with a bromine atom instead of chlorine.

    3-(2-Fluorophenyl)morpholine: Contains a fluorine atom in place of chlorine.

    3-(2-Methylphenyl)morpholine: Features a methyl group instead of chlorine.

Comparison: 3-(2-Chlorophenyl)morpholine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, such as nucleophilic substitution, which may not be as feasible with other substituents like bromine or fluorine .

Properties

IUPAC Name

3-(2-chlorophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c11-9-4-2-1-3-8(9)10-7-13-6-5-12-10/h1-4,10,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOWMAVKTXSVRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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